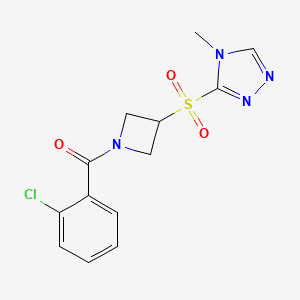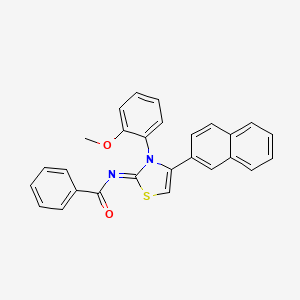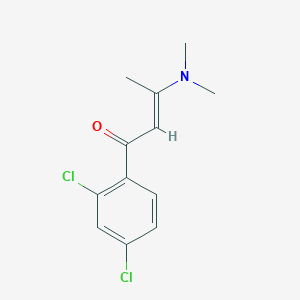![molecular formula C20H16BrClN4O2S2 B2687868 5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391869-02-6](/img/structure/B2687868.png)
5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H16BrClN4O2S2 and its molecular weight is 523.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research has explored the synthesis techniques and chemical reactions involving quinoline and quinazolinone derivatives. For instance, compounds have been developed through cyclocondensation reactions and have shown potential in generating novel chemical structures with enhanced pharmacological properties. These methodologies include the reactions of anthranilamide with isocyanates leading to the synthesis of oxazoloquinazolinones and oxazinoquinazolinones, showcasing the chemical versatility of quinoline derivatives in creating bioactive molecules (Chern et al., 1988).
Antimicrobial and Antifungal Applications
Quinoline and quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have demonstrated that certain quinoline derivatives containing azole nuclei possess significant activity against a range of microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents with diverse mechanisms of action (Özyanik et al., 2012).
Antitumor Activities
The research into quinazolinone derivatives has extended into their antitumor applications, where modifications to the quinazolinone core have been explored to enhance water solubility and cytotoxicity against cancer cells. This includes the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, which demonstrates the importance of structural modification in improving drug properties and efficacy (Bavetsias et al., 2002).
Enzymatic Activity Enhancement
Certain quinoline and quinazolinone derivatives have been investigated for their ability to enhance enzymatic activities. This includes the synthesis of angular tetracyclic compounds under phase transfer catalysis conditions, showcasing the potential of these compounds in biochemical applications beyond their antimicrobial and antitumor properties (Abass, 2007).
properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN4O2S2/c21-13-7-8-15(22)14(10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZEKOYOXNDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)
![2-(4-bromophenyl)-N-(3,5-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687788.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)
![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)


![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)
![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)
